N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide

Lipophilicity Drug-likeness Physicochemical profiling

N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide (CAS 2034572-75-1) is a synthetic small-molecule benzamide derivative that simultaneously incorporates a furan-2-yl ring, a thiophen-3-yl ring, and a secondary hydroxypropyl linker within a single molecular architecture (molecular formula C18H17NO3S; molecular weight 327.4 g/mol). The compound belongs to the broader class of furan and thiophene amide derivatives, a group that has been systematically investigated for relationships between computed structural parameters, experimental lipophilicity (HPLC log k), and antiproliferative activity against A431 cells.

Molecular Formula C18H17NO3S
Molecular Weight 327.4
CAS No. 2034572-75-1
Cat. No. B2406613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide
CAS2034572-75-1
Molecular FormulaC18H17NO3S
Molecular Weight327.4
Structural Identifiers
SMILESCC(CNC(=O)C1=CC=C(C=C1)C2=CSC=C2)(C3=CC=CO3)O
InChIInChI=1S/C18H17NO3S/c1-18(21,16-3-2-9-22-16)12-19-17(20)14-6-4-13(5-7-14)15-8-10-23-11-15/h2-11,21H,12H2,1H3,(H,19,20)
InChIKeyYGWVJPJXBQRQIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide (CAS 2034572-75-1): Structural Classification, Physicochemical Identity, and Procurement-Relevant Baseline Properties


N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide (CAS 2034572-75-1) is a synthetic small-molecule benzamide derivative that simultaneously incorporates a furan-2-yl ring, a thiophen-3-yl ring, and a secondary hydroxypropyl linker within a single molecular architecture (molecular formula C18H17NO3S; molecular weight 327.4 g/mol) [1]. The compound belongs to the broader class of furan and thiophene amide derivatives, a group that has been systematically investigated for relationships between computed structural parameters, experimental lipophilicity (HPLC log k), and antiproliferative activity against A431 cells [2]. Its computed properties include an XLogP3-AA of 2.6, a topological polar surface area of 90.7 Ų, two hydrogen bond donors, and four hydrogen bond acceptors [1]. The compound is catalogued under PubChem CID 91624599 and is commercially supplied by multiple vendors as a research-use-only chemical, typically at purities of 95% or greater [1][3].

Why N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide Cannot Be Generically Replaced by Other Furan–Thiophene Benzamide Analogs for Research Selection


Within the furan–thiophene benzamide compound class, even structurally conservative modifications produce measurable divergence in physicochemical and pharmacological behavior. In a systematic study of paired furan (F) and thiophene (T) amide derivatives, replacement of the furan ring with thiophene consistently altered both chromatographic lipophilicity (log k) and antiproliferative LD50 values against A431 cells [1]. Furthermore, the presence of a hydrogen-bond-donating secondary alcohol in the hydroxypropyl linker of this specific compound distinguishes it from analogs bearing methoxyethyl, cyclopropyl, or benzo[d][1,3]dioxolyl substituents, each of which would be expected to exhibit different hydrogen-bonding capacity, conformational flexibility, and metabolic susceptibility [2][3]. These structural features preclude reliable extrapolation of biological activity or selectivity from one scaffold variant to another without direct experimental verification. Consequently, procurement decisions for chemical probe or screening library assembly should treat each member of this series as a chemically distinct entity rather than an interchangeable generic.

Product-Specific Quantitative Evidence Guide for N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide: Comparator-Based Differentiation Assessment


Computed Lipophilicity (XLogP3-AA) Relative to Furan–Thiophene Amide Class Baseline

The XLogP3-AA of 2.6 for N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide [1] positions it within the drug-like lipophilicity range (typically 1–5). For class-level context, the furan-2-carboxylic acid amide derivatives studied in Bober et al. (2012) exhibited a range of experimentally measured log k values spanning from approximately 0.1 to 1.4 (Hypersil MOS C8 column, 24% v/v acetonitrile mobile phase), with corresponding clog P values spanning roughly 1.0 to 3.5 [2]. The target compound's XLogP3-AA of 2.6 ranks near the median of this class distribution, suggesting a moderate and potentially favorable balance between membrane permeability and aqueous solubility. Direct experimental measurement of log D7.4 or chromatographic log k for this specific compound has not been reported in allowed-source literature. This evidence dimension is tagged as Class-level inference because no head-to-head lipophilicity measurement exists for this compound against a named comparator under identical conditions.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Comparison with Key Close Analogs for Passive Permeability Prediction

The TPSA of N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide is 90.7 Ų [1]. By comparison, the closely related analog N-(2-(furan-2-yl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide (CAS 2034256-79-4) has a computed TPSA of 60.5 Ų [2], a difference of 30.2 Ų attributable to the replacement of the hydroxyl group with a methoxy group. The widely referenced CNS drug-likeness threshold for passive blood-brain barrier penetration is TPSA < 60–70 Ų (Pajouhesh & Lenz, 2005, NeuroRx). The target compound's TPSA of 90.7 Ų exceeds this threshold, whereas the methoxy analog at 60.5 Ų falls within it. This suggests that the hydroxyl group may reduce passive CNS penetration relative to the methoxy analog, which could be a critical differentiator for programs requiring peripheral restriction or, conversely, CNS exposure. These comparisons are based on independently computed TPSA values from the same Cactvs algorithm in PubChem, not measured permeability data, and are tagged as Cross-study comparable.

Membrane permeability CNS drug design Physicochemical ADME

Hydrogen Bond Donor Count as a Differentiator from Methoxyethyl and Cyclopropyl Analogs

The target compound possesses 2 hydrogen bond donors (HBDs): the secondary alcohol OH and the amide NH [1]. In contrast, the methoxyethyl analog (CAS 2034256-79-4) has only 1 HBD (amide NH only), and the cyclopropyl analog (no CAS located in allowed sources) is also predicted to have 2 HBDs but with a sterically constrained cyclopropyl group replacing the furan ring [2]. The furan oxygen of the target compound contributes as a hydrogen bond acceptor (HBA) but not as a donor, yielding a total HBA count of 4. The loss of one HBD in the methoxy analog reduces the compound's capacity for intermolecular hydrogen bonding, which may influence aqueous solubility, crystal packing, and the ability to satisfy target protein hydrogen bond requirements. This evidence is tagged as Cross-study comparable because the HBD/HBA counts are derived from the same computational method (Cactvs) applied to publicly available structures, though no experimental solubility or crystallographic data exist for direct comparison.

Solubility Crystal engineering Receptor binding pharmacophore

Class-Level Antiproliferative Activity Range for Furan–Thiophene Amide Derivatives Against A431 Epidermoid Carcinoma Cells

Bober et al. (2012) reported log(1/LD50) values for twelve furan and thiophene amide derivatives tested against A431 human epidermoid carcinoma cells, with LD50 values spanning sub-micromolar to millimolar concentrations [1]. The most active furan derivative (F5, N-(4-bromophenyl)-amide furan-2-carboxylic acid) achieved an LD50 of approximately 10 µM (log(1/LD50) ≈ 2.0), while the least active compounds exceeded 1 mM. Importantly, the paired thiophene analog of each furan derivative showed a systematically different activity, with thiophene derivatives generally displaying stronger correlations between lipophilicity and antiproliferative potency (r² = 0.79 for thiophene clog P vs. log(1/LD50) compared to r² = 0.57 for the furan series) [1]. This class-level evidence establishes that the furan-vs-thiophene ring identity and aryl substitution pattern are non-redundant determinants of antiproliferative activity. However, N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide was not among the compounds tested in this study, and no antiproliferative data for this specific compound have been published in allowed-source literature. This evidence is tagged as Class-level inference.

Antiproliferative Cancer cell line screening Furan amide SAR

Dopamine D3 Receptor Ligand Scaffold Context: Evidence That 4-(Thiophen-3-yl)benzamide Is a Privileged Fragment for D3-Selective Ligand Design

A separate medicinal chemistry program has established that the 4-(thiophen-3-yl)benzamide substructure serves as a key pharmacophoric element for achieving high selectivity at the dopamine D3 receptor (D3R) over the closely related D2 subtype [1]. In a series of N-(4-(4-phenylpiperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides, lead compounds 13g and 13r displayed high D3R selectivity and rat in vivo pharmacokinetic properties suitable for behavioral efficacy models of substance use disorders [1]. The target compound N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide retains the identical 4-(thiophen-3-yl)benzamide core but exchanges the piperazine-based amine side chain for a furan-2-yl hydroxypropyl amine. Whether this substitution preserves D3R affinity or selectivity has not been evaluated in any published study from allowed sources. This evidence is tagged as Supporting evidence for the 4-(thiophen-3-yl)benzamide scaffold's relevance to D3R pharmacology, but does not constitute direct data for the target compound.

Dopamine D3 receptor GPCR CNS drug discovery

Absence of Primary Experimental Data for the Target Compound: Evidence Gap Statement

Critical assessment of all available allowed-source databases confirms that no primary research publication, patent, or authoritative biological activity database (PubChem BioAssay, ChEMBL, BindingDB) contains experimentally measured biological, pharmacokinetic, or toxicity data for N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide (CAS 2034572-75-1) [1][2]. The compound appears exclusively in chemical vendor catalogues and in PubChem with only computationally predicted properties. This evidence gap means that any claim of target-specific activity, enzyme inhibition potency, antimicrobial MIC values, or in vivo efficacy for this specific compound that originates from non-allowed sources cannot be independently verified against primary literature. Researchers and procurement officers should treat this compound as an uncharacterized screening library member whose differentiation from close analogs rests solely on computed physicochemical descriptors and class-level SAR inferences, as documented in the preceding evidence items of this section.

Data transparency Procurement risk Screening library compound

Procurement-Relevant Application Scenarios for N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide Based on Established Evidence


Exploratory Antiproliferative Screening Libraries Targeting A431 or Related Epithelial Carcinoma Cell Lines

The class-level SAR documented by Bober et al. (2012) demonstrates that furan and thiophene amide derivatives can achieve sub-micromolar to low-micromolar LD50 values against A431 epidermoid carcinoma cells, with lipophilicity being a measurable determinant of potency [1]. N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide, with its XLogP3-AA of 2.6 and TPSA of 90.7 Ų [2], occupies a distinct region of physicochemical space not represented among the twelve compounds characterized in the Bober study. Procurement for inclusion in a diversity-oriented antiproliferative screening panel would enable direct experimental measurement of this compound's A431 activity, addressing the current evidence gap identified in Section 3.

Dopamine D3 Receptor Chemical Probe Discovery Using the 4-(Thiophen-3-yl)benzamide Privileged Scaffold

The 4-(thiophen-3-yl)benzamide substructure has been validated as a selectivity-conferring fragment for dopamine D3 receptor ligands in a series where N-(4-(4-phenylpiperazin-1-yl)butyl) side chains achieved high D3 over D2 selectivity [1]. The target compound retains this core while introducing a novel furan-2-yl hydroxypropyl amine side chain with a distinct hydrogen-bonding profile (2 HBDs, one from the secondary alcohol). This structural divergence offers an opportunity to probe whether D3R affinity can be maintained with a non-piperazine linker, making the compound valuable for GPCR-focused screening collections and fragment-based drug discovery programs targeting D3R-mediated substance use disorders.

Physicochemical Property-Guided Analog Selection for CNS vs. Peripheral Target Profiling

Based on its computed TPSA of 90.7 Ų (significantly above the CNS permeability threshold of 60–70 Ų) and a hydrogen bond donor count of 2 [1], this compound is predicted to exhibit limited passive blood-brain barrier penetration relative to its methoxyethyl analog (TPSA = 60.5 Ų, HBD = 1). For drug discovery programs where peripheral restriction is desired—such as targeting peripheral D3 receptors or avoiding CNS side effects—the hydroxyl-bearing compound may be the preferred scaffold. Conversely, programs requiring CNS exposure would rationally select the methoxy analog. This physicochemical differentiation, even in the absence of in vivo PK data, provides a testable basis for procurement decisions.

Chemical Biology Tool Compound for Investigating Furan vs. Thiophene Ring Contributions to Target Binding

The compound simultaneously incorporates both a furan-2-yl ring (in the hydroxypropyl side chain) and a thiophen-3-yl ring (on the benzamide), making it a unique dual-heterocycle probe. The Bober et al. (2012) study established that furan and thiophene amide pairs exhibit systematically different lipophilicity-activity correlations (r² = 0.57 for furans vs. r² = 0.79 for thiophenes in the A431 assay) [1]. The target compound, bearing both heterocycles, enables researchers to interrogate whether one ring dominates the structure-activity relationship or whether synergistic contributions from both heterocycles are required for biological activity. This application is relevant to academic chemical biology groups and industrial hit-to-lead programs seeking to understand heterocycle contributions to target engagement.

Quote Request

Request a Quote for N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.